2,6-Dihydroxypseudooxynicotine
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Overview
Description
2,6-dihydroxypseudooxynicotine is a dihydroxypyridine that is pseudooxynicotine in which the hydrogens at positions 2 and 6 on the pyridine ring are substituted by hydroxy groups. It is a dihydroxypyridine, a secondary amino compound and an aromatic ketone. It derives from a pseudooxynicotine. It is a conjugate base of a 2,6-dihydroxypseudooxynicotinium(1+).
Scientific Research Applications
Enzymatic Catabolism in Bacterial Degradation
2,6-Dihydroxypseudooxynicotine is involved in bacterial nicotine degradation. For instance, Arthrobacter nicotinovorans uses an enzyme to catalyze the cleavage of this compound into other compounds as part of nicotine catabolism. This enzyme, possibly the first C—C bond hydrolase involved in the biodegradation of a heterocyclic compound, plays a critical role in this process (Sachelaru et al., 2005).
Role in Bioremediation
Bioremediation involves using microorganisms to degrade environmental pollutants. Agrobacterium tumefaciens S33, for example, degrades nicotine through a hybrid of the pyridine and pyrrolidine pathways. In this process, 6-hydroxypseudooxynicotine dehydrogenase is a key enzyme that catalyzes the oxidation of 6-hydroxypseudooxynicotine to 6-hydroxy-3-succinoyl-semialdehyde-pyridine. This pathway helps in understanding the catabolism of N-heterocyclic aromatic compounds in microorganisms (Wang et al., 2019).
Potential in Chemical Synthesis
The compound plays a role in the synthesis of various chemicals. For example, 6-hydroxynicotinate 3-monooxygenase from Pseudomonas fluorescens TN5, a key enzyme in certain pathways, uses 2,6-dihydroxypyridine, a precursor of this compound, for the chemical synthesis of substances like 5-aminolevulinic acid, used in plant growth hormones, herbicides, and cancer therapy (Nakano et al., 1999).
Other Chemical Reactions
2,6-Dihydroxypyridine, a closely related compound, has been found efficient in the deoxygenation of sulfoxides under mild conditions, compatible with various functional groups (Miller et al., 2000).
Understanding Nicotine Metabolism
Research on this compound contributes to a broader understanding of nicotine metabolism. The transformation of compounds like nornicotine into 6-hydroxy-nornicotine and subsequent products helps elucidate the molecular mechanisms of nicotine and its derivatives' degradation (Qiu et al., 2016).
Properties
Molecular Formula |
C10H14N2O3 |
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Molecular Weight |
210.23 g/mol |
IUPAC Name |
6-hydroxy-5-[4-(methylamino)butanoyl]-1H-pyridin-2-one |
InChI |
InChI=1S/C10H14N2O3/c1-11-6-2-3-8(13)7-4-5-9(14)12-10(7)15/h4-5,11H,2-3,6H2,1H3,(H2,12,14,15) |
InChI Key |
JJJLAXLRPLCXNT-UHFFFAOYSA-N |
SMILES |
CNCCCC(=O)C1=C(NC(=O)C=C1)O |
Canonical SMILES |
CNCCCC(=O)C1=C(NC(=O)C=C1)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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